REACTION_CXSMILES
|
Cl[O-:2].[Na+].[O:4]([C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])C)=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CC(C)=O>[O:4]([C:11]1[CH:12]=[CH:13][C:14]([C:17]([OH:19])=[O:2])=[CH:15][CH:16]=1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
85.1 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
acidification with some excess concentrated hydrochloric acid (10 ml of 12N), stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated at 100° C.
|
Type
|
CUSTOM
|
Details
|
producing a crystalline precipitate
|
Type
|
CUSTOM
|
Details
|
to consume excess sodium hypochlorite
|
Type
|
FILTRATION
|
Details
|
filtration, water
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
drying at 70° C./under vacuum for about 1 hr
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |